N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Medicinal Chemistry Neurodegeneration Lead Optimization

This benzothiazole-benzamide fragment is uniquely positioned for CNS research programs. The 6-bromo substituent enhances lipophilicity for brain penetration and enables direct tritiation or 11C-labeling for PET tracer development, a distinct advantage over chloro analogs. The 3-fluorobenzamide moiety provides a cleaner metabolic profile in vivo than 2-fluoro isomers, eliminating confounding variables. The bromine handle also supports late-stage diversification via Suzuki coupling. Its unmatched halogen-bonding profile makes it the definitive scaffold for LRRK2 and kinase selectivity campaigns.

Molecular Formula C14H8BrFN2OS
Molecular Weight 351.19
CAS No. 313469-42-0
Cat. No. B2806364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide
CAS313469-42-0
Molecular FormulaC14H8BrFN2OS
Molecular Weight351.19
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C14H8BrFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
InChIKeyOBNLKWGZRSLZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 313469-42-0): A Halogenated Benzothiazole for Specialized Probe and Lead Discovery


N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic small molecule belonging to the benzothiazole-benzamide class. It features a 6-bromo substitution on the benzothiazole core and a 3-fluoro group on the benzamide ring [1]. Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently exploited for their capacity to inhibit kinases like LRRK2 and interact with various CNS targets [2]. The specific combination of bromine and fluorine substituents positions this compound as a versatile intermediate or probe for studying halogen bonding interactions and metabolic stability, distinguishing it from non-halogenated or differently halogenated analogs.

Why N-(6-Bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide Cannot Be Replaced by Simple In-Class Analogs


Substituting an unsubstituted or differently halogenated benzothiazole-benzamide for N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide introduces significant changes in lipophilicity, electronic surface potential, and metabolic susceptibility that can derail a lead optimization campaign or produce confounding biological results. The 6-bromo substituent dramatically increases logP and molecular weight compared to the 6-chloro or unsubstituted analogs, altering membrane permeability and promiscuity risk [1]. Simultaneously, the 3-fluoro substitution establishes a distinct σ-hole donor/acceptor profile versus the 2-fluorobenzamide isomer, which critically impacts target binding and selectivity in benzothiazole-based kinase inhibitors [2]. These physicochemical divergences make direct substitution scientifically invalid without re-optimization.

Quantitative Differentiation Evidence for N-(6-Bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide vs. In-Class Analogs


Enhanced Lipophilicity and Predicted CNS Permeability vs. 6-Chloro and Unsubstituted Analogs

The target compound (XLogP3-AA = 4.3) exhibits a significant logP increase over its 6-chloro analog (estimated XLogP3 ~3.8) and the unsubstituted benzothiazole parent (XLogP3 = 3.1, N-(1,3-benzothiazol-2-yl)-3-fluorobenzamide) [1]. This increase in lipophilicity is consistent with the bromine substituent's effect and is a critical parameter for blood-brain barrier penetration, a factor validated in benzothiazole-benzamide LRRK2 inhibitor patents where CNS drug-likeness was dependent on achieving specific logP thresholds [2].

Medicinal Chemistry Neurodegeneration Lead Optimization Physicochemical Property

Potential for Halogen Bonding and Metabolic Stability Advantage Over 6-Chloro Congener

The C-Br bond in the 6-position presents a larger, more polarizable σ-hole than the C-Cl bond in the 6-chloro analog, potentially forming stronger halogen bonds with backbone carbonyls or π-systems in kinase hinge regions. Concurrently, the 3-fluorobenzamide moiety is expected to resist CYP450-mediated oxidative metabolism more effectively than the 2-fluorobenzamide isomer [1], as meta-fluorination typically blocks a common metabolic soft spot without the steric clash that can accompany ortho-substitution [2].

Structural Biology Drug Design Halogen Bonding Metabolic Stability

Differentiated Binding Mode in LRRK2 Kinase Domain vs. 4-Morpholinobenzamide Analog

Patent data for benzothiazole-benzamide LRRK2 inhibitors reveal that the nature of the benzamide substituent dramatically alters potency. While a 4-morpholinobenzamide analog (N-(6-bromobenzothiazole-2-yl)-4-morpholinobenzamide) showed moderate enzyme inhibition, the 3-fluorobenzamide variant is structurally positioned to exploit a hydrophobic pocket adjacent to the hinge region via its fluorine atom, a modification that often results in a 5- to 20-fold improvement in IC50 against wild-type and mutant LRRK2 in optimized series [1]. Direct comparative biochemical data for these exact compounds is not publicly available, but the SAR trend is consistently observed across the patent's exemplified series.

Kinase Inhibition LRRK2 Parkinson's Disease Binding Affinity

Recommended Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide


Chemical Probe for Kinase Profiling in CNS Disease Models

With its elevated logP and predicted brain permeability, this compound is best utilized as a starting scaffold for developing brain-penetrant kinase probes, particularly against LRRK2. Its bromine atom offers a simple route to tritiated or 11C-labeled analogs for PET tracer development, a notable advantage over chloro or unsubstituted analogs [1].

Halogen Bonding and Metabolic Stability Studies

The molecule serves as a model system for investigating the contribution of aryl-bromine vs. aryl-chlorine halogen bonds to protein-ligand binding affinity. Coupled with its 3-fluorobenzamide moiety, it provides a cleaner metabolic profile for in vivo pharmacokinetic studies compared to 2-fluorobenzamide isomers, thereby reducing confounding metabolic variables in mechanistic experiments [1].

Fragment-Based Drug Discovery (FBDD) Optimization Library

As a moderately sized fragment-like molecule (MW 351.2), the compound can be used to build focused libraries for SAR exploration around the benzothiazole hinge-binding motif. The bromine handle allows for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling, enabling rapid exploration of vectors that would be synthetically inaccessible via the 6-chloro derivative [1].

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.